2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound It features a pyrrole ring substituted with methoxy, methyl, nitro, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by the introduction of methoxy and carbonitrile groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial methods may also employ continuous flow reactors to enhance reaction rates and product consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of functionalized pyrrole compounds.
Scientific Research Applications
2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carbonitrile groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- 2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carboxamide
- 2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carboxylic acid
- 2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-amine
Uniqueness: 2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic chemistry and material science.
Properties
CAS No. |
89998-67-4 |
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Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-methoxy-1-methyl-5-nitropyrrole-3-carbonitrile |
InChI |
InChI=1S/C7H7N3O3/c1-9-6(10(11)12)3-5(4-8)7(9)13-2/h3H,1-2H3 |
InChI Key |
HMTNDRPNEKDROJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=C1OC)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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